Cas no 2386122-84-3 (4-Chloro-5-iodothiophene-2-sulfonyl fluoride)

4-Chloro-5-iodothiophene-2-sulfonyl fluoride is a highly reactive sulfonyl fluoride derivative, primarily utilized in chemical synthesis and pharmaceutical research. Its key structural features—a chloro and iodo substituent on the thiophene ring, along with the sulfonyl fluoride group—make it a versatile intermediate for selective functionalization, particularly in cross-coupling reactions and click chemistry applications. The sulfonyl fluoride moiety is notably stable yet reactive toward nucleophiles, enabling efficient bioconjugation and covalent inhibitor development. This compound’s unique halogenation pattern further enhances its utility in constructing complex heterocyclic frameworks. Suitable for controlled derivatization, it offers precise reactivity in medicinal chemistry and materials science applications.
4-Chloro-5-iodothiophene-2-sulfonyl fluoride structure
2386122-84-3 structure
Product Name:4-Chloro-5-iodothiophene-2-sulfonyl fluoride
CAS No:2386122-84-3
MF:C4HClFIO2S2
MW:326.535413503647
CID:6214414
PubChem ID:165926248
Update Time:2025-06-13

4-Chloro-5-iodothiophene-2-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-6486176
    • 2386122-84-3
    • 4-chloro-5-iodothiophene-2-sulfonyl fluoride
    • 4-Chloro-5-iodothiophene-2-sulfonyl fluoride
    • Inchi: 1S/C4HClFIO2S2/c5-2-1-3(10-4(2)7)11(6,8)9/h1H
    • InChI Key: PPUAVDRPETUJTB-UHFFFAOYSA-N
    • SMILES: IC1=C(C=C(S1)S(=O)(=O)F)Cl

Computed Properties

  • Exact Mass: 325.81353g/mol
  • Monoisotopic Mass: 325.81353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.8Ų

4-Chloro-5-iodothiophene-2-sulfonyl fluoride Pricemore >>

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Additional information on 4-Chloro-5-iodothiophene-2-sulfonyl fluoride

Recent Advances in the Application of 4-Chloro-5-iodothiophene-2-sulfonyl fluoride (CAS: 2386122-84-3) in Chemical Biology and Drug Discovery

4-Chloro-5-iodothiophene-2-sulfonyl fluoride (CAS: 2386122-84-3) has emerged as a versatile chemical probe and building block in chemical biology and medicinal chemistry. This sulfonyl fluoride derivative exhibits unique reactivity due to the combination of halogen substituents and the sulfonyl fluoride moiety, making it a valuable tool for covalent protein modification and fragment-based drug discovery. Recent studies have highlighted its potential in targeting serine hydrolases and other nucleophilic residues in proteins, enabling the development of novel therapeutic agents and chemical probes.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 4-Chloro-5-iodothiophene-2-sulfonyl fluoride as a key intermediate in the synthesis of covalent inhibitors for SARS-CoV-2 main protease. The compound's ability to selectively modify catalytic cysteine residues was leveraged to develop potent antiviral agents with improved pharmacokinetic properties. The study reported IC50 values in the nanomolar range for several lead compounds derived from this scaffold, highlighting its potential in antiviral drug development.

Another significant application was reported in Nature Chemical Biology, where 4-Chloro-5-iodothiophene-2-sulfonyl fluoride was used as a warhead in activity-based protein profiling (ABPP) experiments. The research team successfully mapped previously unknown serine hydrolase activities in cancer cell lines, providing new insights into tumor metabolism and potential therapeutic targets. The compound's balanced reactivity profile allowed for selective labeling without excessive non-specific binding, a common challenge with sulfonyl fluoride-based probes.

The synthetic utility of 2386122-84-3 has also been expanded through recent methodological developments. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling strategy that enables the efficient derivatization of the iodo-substituent while preserving the sulfonyl fluoride functionality. This advancement has significantly broadened the structural diversity accessible from this scaffold, facilitating the exploration of structure-activity relationships in drug discovery programs.

From a safety and handling perspective, recent studies have characterized the stability and reactivity profile of 4-Chloro-5-iodothiophene-2-sulfonyl fluoride under various conditions. The compound shows good stability in anhydrous organic solvents but requires careful handling due to its moisture sensitivity. These findings, published in Chemical Research in Toxicology, provide important practical guidance for researchers working with this reagent.

Looking forward, the unique properties of 4-Chloro-5-iodothiophene-2-sulfonyl fluoride position it as a promising scaffold for the development of covalent drugs targeting challenging protein targets. Ongoing research is exploring its application in targeted protein degradation and the development of reversible covalent inhibitors. The compound's combination of synthetic accessibility and selective reactivity continues to make it a valuable tool in chemical biology and drug discovery research.

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